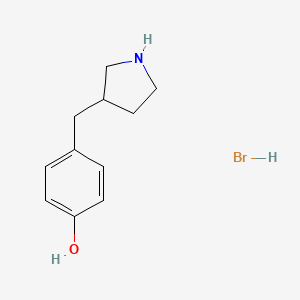
4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide is a synthetic compound . The CAS Number is 38175-43-8 and the Molecular Weight is 244.13 .
Synthesis Analysis
The synthesis of pyrrolidine compounds is often achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the Petasis reaction has been used in the synthesis of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of the molecule can be influenced by steric factors, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The pyrrolidine ring is often used in the design of new molecules for drug discovery . The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
The molecular weight of 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide is 244.13 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
- Pyrrolones and pyrrolidinones exhibit antimicrobial properties, making them potential candidates for combating bacterial, fungal, and viral infections .
Antimicrobial Activity
Anticancer Activity
Anti-inflammatory Activity
Antidepressant Activity
Anti-HCV (Hepatitis C Virus) Activity
Industrial Applications
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new biologically active compounds . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide and similar compounds may have potential in future drug discovery efforts.
properties
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)7-10-5-6-12-8-10;/h1-4,10,12-13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHGFRCEODTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)
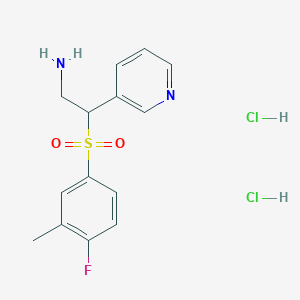

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)
![5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2576403.png)
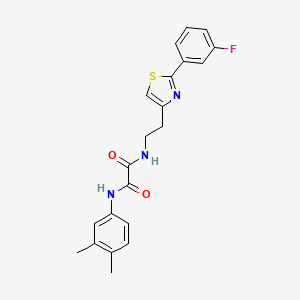

![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)
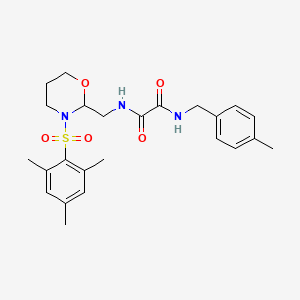
![Methyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2576413.png)
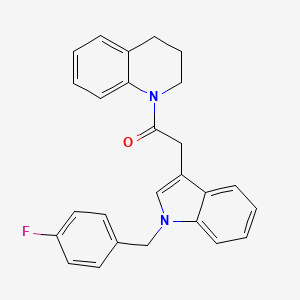
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2576418.png)
![2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2576419.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2576420.png)